molecular formula C15H13NO B8815816 1-(4-methoxyphenyl)-1H-indole CAS No. 93597-01-4

1-(4-methoxyphenyl)-1H-indole

Cat. No.: B8815816
CAS No.: 93597-01-4
M. Wt: 223.27 g/mol
InChI Key: CJJDJQFZVLGJLB-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1H-indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

93597-01-4

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)indole

InChI

InChI=1S/C15H13NO/c1-17-14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3

InChI Key

CJJDJQFZVLGJLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC3=CC=CC=C32

solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A slurry of 2.63 g (22.5 mmol) indole, 5.26 g (22.5 mmol) 4-iodoanisole, 0.43 g (3 mmol) CuBr and 4.14 g (30 mmol) K2CO3 in 60 ml anhydrous N-methylpyrrolidinone (NMP) was heated to reflux with stirring for 16 hr. The solution was allowed to cool and then poured into water and shaken with ethyl acetate. The entire biphasic system was filtered through a pad of Celite, the phases were separated, and the organic phase was dried over MgSO4 and concentrated. The crude product was chromatographed on silica (5–7% EtOAc-Hexane) to afford 3.53 g 1-(4-methoxyphenyl)-1H-indole as a colorless solid.
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2.63 g
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5.26 g
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reactant
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[Compound]
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CuBr
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0.43 g
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reactant
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4.14 g
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reactant
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60 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a mixture of 4-bromoindole (1.96 g, 10 mmol), and 4-methoxyphenylboronic acid (1.52 g, 10 mmol) in THF (34 mL)) were added Palladium catalyst Pd(PPh3)4 (347 mg, 0.3 mmol) and the freshly prepared sodium hydroxide solution (1.20 g, 30 mmol in 14 mL water). The system was degassed and then charged with nitrogen. The degas procedure was repeated for three times. The mixture was stirred under nitrogen at 70° C. oil bath for 16 hours. TLC showed the completion of the coupling reaction. The mixture was cooled to room temperature, diluted with ethyl acetate, and separated from water layer. The ethyl acetate solution was washed by brine, dried over Na2SO4, and concentrated. The crude product was purified by a silica gel column eluting with hexanes-EtOAc (9:1) to provide 1.85 g (83%) of the product 44-Methoxy-phenyl)-1H-indole as a white solid.
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1.96 g
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1.52 g
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reactant
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34 mL
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solvent
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14 mL
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347 mg
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catalyst
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Yield
83%

Synthesis routes and methods IV

Procedure details

By the method of Preparation C43, p-bromoanisole (140 g, 0.75 mole), indole (60 g, 0.51 mole), K2CO3 (75 g, 0.54 mole) and Cu2Br2 (28 g, 0.1 mole) were converted to title product, purified by distillation, rather than chromatography, 67.7 g, b.p. 150-160/0.4-0.5 mm, which crystallized on storage in the refrigerator, m.p. 52°-54° C.
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140 g
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reactant
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60 g
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75 g
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reactant
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[Compound]
Name
Cu2Br2
Quantity
28 g
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reactant
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Synthesis routes and methods V

Procedure details

Prepared by Procedure C and Scheme O using 1H-indole and 1-iodo-4-methoxybenzene: ESMS m/e: 224.0 (M+H)+.
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